

Technical Guide: Physical State & Bioanalytical Application of Hexanoic-d5 Acid

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Compound of Interest

Compound Name: Hexanoic--d5 Acid

Cat. No.: B1149673

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Part 1: Executive Summary & Core Directive

Physical State Verdict: Liquid (at Standard Ambient Temperature and Pressure).^{[1][2][3]}

Hexanoic-d5 acid (CAS: 123167-40-8), specifically the terminal isotopologue Hexanoic-5,5,6,6,6-d5 acid, exists as a clear, colorless oil at room temperature. It shares the characteristic unpleasant "goaty" or "cheesy" odor of its protio-analog (Caproic acid).

While deuteration can induce slight shifts in thermodynamic properties (the secondary isotope effect), it does not elevate the melting point sufficiently to solidify the compound at room temperature. The unlabelled acid melts at approximately -3.4°C; the d5-variant retains a melting point in this sub-zero range.

Core Directive for Researchers: Treat Hexanoic-d5 acid as a volatile, corrosive liquid. Do not attempt to weigh it on open balances without containment due to its stench and potential for atmospheric moisture absorption. For quantitative bioanalysis, gravimetric preparation of stock solutions (weighing the liquid into a solvent) is the only acceptable standard for high-accuracy workflows, as volumetric pipetting of viscous, oily fatty acids introduces unacceptable error margins (>2%).

Part 2: Physicochemical Profile^{[4][5]}

The following table contrasts the properties of the standard analyte against the deuterated internal standard. Note the structural specificity of the d5-isomer, which is critical for mass

spectral differentiation.

Property	Hexanoic Acid (Protio)	Hexanoic-d5 Acid (IS)
CAS Number	142-62-1	123167-40-8
Formula	C ₆ H ₁₂ O ₂	C ₆ H ₇ D ₅ O ₂
Structure	CH ₃ (CH ₂) ₄ COOH	CD ₃ CD ₂ (CH ₂) ₃ COOH
Molecular Weight	116.16 g/mol	121.19 g/mol
Physical State (25°C)	Liquid	Liquid
Melting Point	-3.4°C	~ -4°C
Boiling Point	205°C	~ 202-203°C
Density	0.927 g/mL	~ 0.93 g/mL
Solubility	Immiscible in water; Soluble in Ethanol, Ether	Immiscible in water; Soluble in Ethanol, Ether
pKa	4.88	~ 4.88 (Negligible shift)

Data sourced from CDN Isotopes and Cayman Chemical SDS [1, 2].

Part 3: Technical Handling & Storage

Volatility & Cross-Contamination

Hexanoic acid is a Short-Chain Fatty Acid (SCFA) with significant vapor pressure.

- Risk: Opening a vial of Hexanoic-d5 acid outside a fume hood will contaminate the laboratory atmosphere. This can lead to high background noise in sensitive Mass Spectrometry (MS) instruments located nearby.
- Protocol: Always handle within a certified chemical fume hood. Use gas-tight syringes for transfer rather than open-barrel pipettes when possible.

Storage Stability

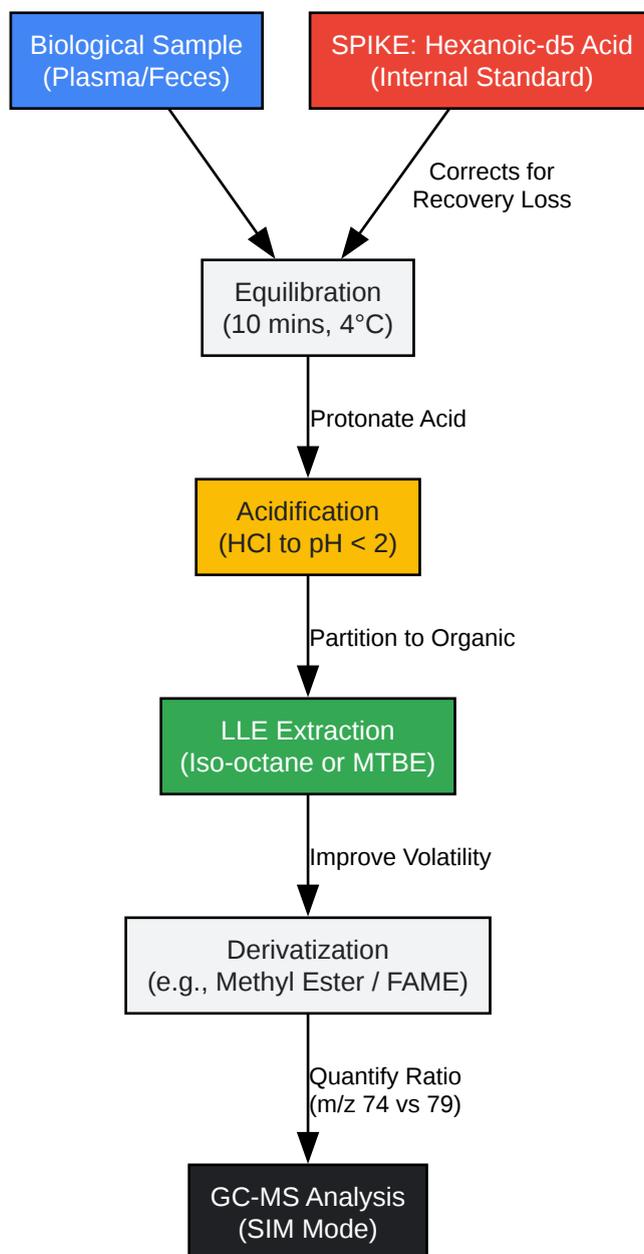
- Condition: Store at -20°C.
- Atmosphere: Flush headspace with Argon or Nitrogen after every use. Oxygen promotes gradual oxidation, though less critical for saturated fatty acids than unsaturated ones.
- Container: Glass vials with Teflon-lined caps. Avoid plastics (polystyrene) as SCFAs can leach plasticizers or adsorb to the container walls.

Part 4: Experimental Application (The Core)

The primary application of Hexanoic-d5 acid is as a Stable Isotope Labeled (SIL) Internal Standard for the quantification of Hexanoic acid in biological matrices (plasma, feces, fermentation broth) using GC-MS or LC-MS/MS.

Workflow Visualization

The following diagram illustrates the "Isotope Dilution" workflow, ensuring that extraction losses are mathematically cancelled out.



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Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for SCFA quantification.

Protocol 1: Gravimetric Stock Preparation

Objective: Create a precise 1.0 mg/mL primary stock solution. Rationale: Volumetric pipetting of oily liquids is prone to viscosity errors. Weighing is absolute.

- Place a 10 mL volumetric flask (Class A) on an analytical balance (0.01 mg readability). Tare the balance.
- Using a glass Pasteur pipette or gas-tight syringe, add approximately 10 mg of Hexanoic-d5 acid liquid directly into the flask.
- Record the exact mass (e.g., 10.42 mg).
- Dilute to volume with LC-MS grade Methanol or Ethanol.
- Calculate exact concentration:
.
- Storage: Aliquot into amber glass vials with Teflon septa. Store at -20°C.

Protocol 2: Sample Extraction (GC-MS Focus)

Context: Quantification of Hexanoic acid in plasma. Reference: Adapted from standard lipidomics protocols [3, 4].

- Sample Aliquoting: Transfer 100 µL of plasma to a glass centrifuge tube.
- ISTD Spiking: Add 10 µL of the Hexanoic-d5 working solution (e.g., 10 µg/mL). Vortex for 30 seconds.
 - Critical Step: Allow 10 minutes for the ISTD to equilibrate with the matrix proteins.
- Acidification: Add 10 µL of 1 M HCl.
 - Mechanism:[4] Lowers pH below the pKa (4.88), converting the hexanoate ion () into the uncharged carboxylic acid (), which is soluble in organic solvents.
- Extraction: Add 500 µL of Iso-octane or MTBE.
- Separation: Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 5 minutes.

- Transfer: Transfer the upper organic layer to a clean GC vial.
- Derivatization (Optional but Recommended):
 - Add 50 μL of BCl_3 -Methanol (12% w/w). Heat at 60°C for 15 mins to form Methyl Hexanoate (FAME).
 - Note: Underivatized SCFA can be analyzed on specialized columns (e.g., DB-FFAP), but FAMES generally offer better peak shape.

Part 5: Quality Assurance & Validation

Isotopic Purity Check

Before using a new lot of Hexanoic-d5, you must determine if it contains any unlabelled Hexanoic acid (d0), which would bias your results high.

- Test: Inject a high concentration of Hexanoic-d5 (neat standard) into the GC-MS.
- Monitor: m/z 60 and 73 (characteristic fragments of unlabelled Hexanoic acid/Methyl ester).
- Criteria: The contribution of d0 signal should be $< 0.5\%$ of the d5 signal.

Retention Time Shift (Deuterium Isotope Effect)

Deuterated compounds often elute slightly earlier than their protio-analogs on non-polar GC columns due to weaker London dispersion forces.

- Expectation: Hexanoic-d5 may elute 0.02 - 0.05 minutes before Hexanoic acid.
- Validation: Ensure your integration windows are wide enough to capture both, or set specific windows for each ion if using SIM (Selected Ion Monitoring).

References

- LIPID MAPS®. (2023). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. [[Link](#)]

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Sources

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